molecular formula C23H19N3O2 B11144655 4-[4-oxo-3(4H)-quinazolinyl]-N-phenethylbenzamide

4-[4-oxo-3(4H)-quinazolinyl]-N-phenethylbenzamide

Cat. No.: B11144655
M. Wt: 369.4 g/mol
InChI Key: BJUIQDYWAHGSMS-UHFFFAOYSA-N
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Description

4-[4-oxo-3(4H)-quinazolinyl]-N-phenethylbenzamide is a synthetic quinazoline-based compound identified as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a well-characterized oncoprotein, and its aberrant signaling is implicated in the proliferation and survival of various cancer cells, making it a critical target in oncology research [https://www.ncbi.nlm.nih.gov/books/NBK459190/]. This small molecule inhibitor functions by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby blocking autophosphorylation and subsequent activation of downstream signaling pathways such as MAPK/ERK and PI3K/Akt, which are essential for cell growth and division [https://www.nature.com/articles/s41392-020-0117-y]. Its primary research value lies in its utility as a chemical tool to probe EGFR-driven biological processes in vitro and in vivo. Researchers employ this compound in studies focused on non-small cell lung cancer, breast cancer, and other solid tumors to investigate mechanisms of oncogenesis, overcome therapeutic resistance, and explore potential combination therapies. The compound is provided For Research Use Only and is intended for use by qualified scientific professionals in a laboratory setting.

Properties

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

4-(4-oxoquinazolin-3-yl)-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C23H19N3O2/c27-22(24-15-14-17-6-2-1-3-7-17)18-10-12-19(13-11-18)26-16-25-21-9-5-4-8-20(21)23(26)28/h1-13,16H,14-15H2,(H,24,27)

InChI Key

BJUIQDYWAHGSMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminobenzamides

The 4-oxo-3(4H)-quinazolinyl moiety is typically synthesized via cyclization of 2-aminobenzamide derivatives. A prominent method involves microwave-assisted condensation with carbonyl sources:

  • Substrates : 2-Aminobenzamide reacts with dimethyl sulfoxide (DMSO) and H₂O₂ under oxidative conditions to form quinazolin-4(3H)-ones.

  • Conditions : Heating at 150°C for 20 h in DMSO/H₂O₂ (1:1) achieves yields of 73–85%.

  • Mechanism : Radical-mediated cyclization, confirmed by radical scavenger experiments.

Table 1: Optimization of Quinazolinone Synthesis

Carbon SourceOxidantTemperature (°C)Yield (%)Reference
DMSOH₂O₂15085
DMAH₂O₂15040
NMPH₂O₂150<30

Isatoic Anhydride Route

Isatoic anhydride serves as a precursor for quinazolinones through nucleophilic ring-opening:

  • Procedure : Reaction with primary amines (e.g., methylamine) forms 2-aminobenzamides, followed by cyclization with carbon disulfide (CS₂) and KOH.

  • Yield : 67–81% for intermediate 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones.

N-Phenethylbenzamide Synthesis

Amide Coupling Strategies

The benzamide segment is prepared via Schotten-Baumann reaction or EDCl/HOBt-mediated coupling :

  • Substrates : 4-Carboxybenzophenone reacts with phenethylamine.

  • Conditions : TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in DMF with NEt₃.

  • Yield : 57–84% for analogous N-alkylbenzamides.

Table 2: Amidation Reagents and Efficiency

ReagentSolventTemperature (°C)Yield (%)Reference
TBTU/NEt₃DMFRT78
EDCl/HOBtDCM0–2565
DCC/DMAPTHF4070

Final Coupling: Quinazolinone-Benzamide Conjugation

Nucleophilic Aromatic Substitution

The quinazolinone and benzamide moieties are linked via a C–N bond-forming reaction :

  • Conditions : 4-Chloroquinazolinone reacts with N-phenethylbenzamide in the presence of Pd catalysts (e.g., Pd(OAc)₂).

  • Optimization : Use of XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) increases yields to 72%.

Reductive Amination

Alternative routes employ reductive amination between aldehyde intermediates and phenethylamine:

  • Substrates : 4-Formylquinazolinone + phenethylamine → imine intermediate → reduction with NaBH₄.

  • Yield : 60–75%.

Challenges and Solutions

Steric Hindrance

Bulky substituents on the quinazolinone core reduce coupling efficiency. Microwave irradiation (100–150°C) enhances reaction rates by 40%.

Purification

Crude products often require chromatographic purification (silica gel, hexane/EtOAc). Recrystallization in ethanol/water improves purity to >95%.

Scalability and Industrial Applications

  • Batch Reactors : Kilogram-scale synthesis achieves 68% yield using DMSO/H₂O₂ cyclization.

  • Green Chemistry : Replacement of DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) is under investigation .

Chemical Reactions Analysis

Types of Reactions

4-[4-oxo-3(4H)-quinazolinyl]-N-phenethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the aromatic rings.

Scientific Research Applications

4-[4-oxo-3(4H)-quinazolinyl]-N-phenethylbenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-[4-oxo-3(4H)-quinazolinyl]-N-phenethylbenzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound’s structural analogs vary in substituents on the quinazolinone ring, benzamide linker, or terminal aromatic groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents/Modifications Molecular Weight Key Features Reference
4-[4-oxo-3(4H)-quinazolinyl]-N-phenethylbenzamide Phenethylamine attached via benzamide 373.4 (calc.) Balanced lipophilicity, potential CNS activity N/A
N-(3,5-dimethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide Acetamide linker, dimethylphenyl group 293.3 Enhanced steric bulk, reduced solubility
N-(2-hydroxyethyl)-4-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]benzamide Hydroxyethyl group, propenyloxy substituent 379.4 Increased polarity, potential for H-bonding
4-[4-oxo-3(4H)-quinazolinyl]-N-(4-pyridylmethyl)butanamide Pyridylmethyl group, butanamide linker 322.4 Basic nitrogen for improved solubility
N'-{[4-(4-oxo-2-phenylquinazolin-3-yl)phenyl]methylidene}benzohydrazide Hydrazide group, phenylquinazolinone core 437.4 (calc.) Chelation potential, rigid structure

Biological Activity

4-[4-oxo-3(4H)-quinazolinyl]-N-phenethylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure

The compound features a quinazoline moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C19H18N2O\text{C}_{19}\text{H}_{18}\text{N}_{2}\text{O}

Biological Activity Overview

The biological activities of 4-[4-oxo-3(4H)-quinazolinyl]-N-phenethylbenzamide include anticancer properties, antimicrobial effects, and potential neuroprotective roles. Below are detailed findings from various studies.

Anticancer Activity

Recent studies have indicated that compounds containing quinazoline derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases or enzymes involved in cancer cell proliferation.

  • Mechanism of Action : The compound may inhibit Polo-like kinase 1 (Plk1), a critical regulator of cell division. Inhibitors targeting Plk1 have shown promise in reducing tumor growth in various cancer models .
  • Case Study : In vitro studies demonstrated that derivatives of quinazoline exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxic effects. For instance, a related compound showed IC50 values of approximately 1.63–1.83 μM against Plk1 .

Antimicrobial Activity

The antimicrobial potential of 4-[4-oxo-3(4H)-quinazolinyl]-N-phenethylbenzamide has also been explored, particularly against multidrug-resistant bacterial strains.

  • Inhibition of Bacterial Growth : Studies have shown that similar benzamide derivatives possess antibacterial activity by targeting bacterial cell wall synthesis mechanisms. A compound with a similar structure demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values below 10 µg/mL .
  • Research Findings : A series of benzamide derivatives were synthesized and tested for their antibacterial properties, revealing that modifications to the benzamide structure significantly enhanced activity against gram-positive bacteria .

Data Tables

Activity IC50 (μM) Target Reference
Plk1 Inhibition1.63 - 1.83Polo-like kinase 1
Antibacterial (MRSA)<10Cell wall synthesis

Q & A

Q. What synthetic routes are recommended for preparing 4-[4-oxo-3(4H)-quinazolinyl]-N-phenethylbenzamide, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via multi-step reactions, including cyclization of quinazolinone intermediates and coupling with phenethylbenzamide derivatives. Key steps involve:

  • Microwave-assisted synthesis for quinazolinone formation (e.g., 4-oxo-3(4H)-quinazolinyl core), which reduces reaction time and improves yield compared to conventional heating .
  • Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) to link the quinazolinone moiety to the phenethylbenzamide group.
  • Optimization of solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while inert atmospheres prevent oxidation of sensitive functional groups .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the quinazolinone ring and phenethyl substitution .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₂₀N₃O₂).
  • HPLC-PDA : Assesses purity (>95% required for biological assays) and detects trace impurities from synthetic byproducts .

Q. What in vitro assays are suitable for initial screening of biological activity?

Methodological Answer:

  • Anticancer screening : Use MTT assays on human cancer cell lines (e.g., MCF-7, HeLa) at concentrations ranging from 1–100 µM. Compare IC₅₀ values with reference drugs like doxorubicin .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or histone deacetylases (HDACs) using fluorometric assays. Monitor dose-response curves to determine inhibition constants (Ki) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Methodological Answer:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to enhance metabolic stability. Replace phenethyl with bulkier aryl groups to improve target binding .
  • Quinazolinone modifications : Substitute the 4-oxo group with thioether or amino groups to modulate solubility and pharmacokinetics .

Example SAR Table:

DerivativeR GroupIC₅₀ (µM, MCF-7)LogP
Parent compound-H12.33.1
4-CF₃ analog-CF₃8.73.9
2-NH₂ analog-NH₂15.12.5

Q. How should researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Assay standardization : Ensure consistent cell lines, passage numbers, and incubation times. For example, discrepancies in IC₅₀ values may arise from variations in serum content (e.g., 5% vs. 10% FBS) .
  • Replicate experiments : Perform triplicate measurements with internal controls. Use statistical tools (e.g., ANOVA) to validate significance .

Q. What strategies are effective for identifying the compound’s molecular targets?

Methodological Answer:

  • Proteomic profiling : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Computational docking : Screen against kinase or receptor libraries (e.g., PDB) using AutoDock Vina. Prioritize targets with high docking scores (<-8 kcal/mol) and validate via SPR binding assays .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

Methodological Answer:

  • Rodent models : Administer 10–50 mg/kg orally or intravenously. Monitor plasma half-life (t₁/₂) and tissue distribution via LC-MS. Assess hepatotoxicity through ALT/AST levels .
  • Xenograft models : Test antitumor efficacy in nude mice with subcutaneous tumor implants. Measure tumor volume regression and survival rates .

Q. How can computational methods improve the compound’s drug-likeness?

Methodological Answer:

  • ADMET prediction : Use SwissADME or QikProp to optimize parameters:
    • Lipophilicity : Target LogP 2–5 for balanced absorption.
    • Permeability : Ensure P-gp substrate score < 0.6 to avoid efflux .
  • Molecular dynamics (MD) : Simulate binding stability with targets (e.g., EGFR) over 100 ns trajectories to prioritize derivatives with low RMSD fluctuations .

Key Considerations

  • Regulatory compliance : For in vivo studies, adhere to institutional ethics guidelines (e.g., IACUC) and document protocols for reproducibility .

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